3-chloro-N-methoxy-N-methylpropanamide 3-chloro-N-methoxy-N-methylpropanamide
Brand Name: Vulcanchem
CAS No.: 1062512-53-1
VCID: VC3045265
InChI: InChI=1S/C5H10ClNO2/c1-7(9-2)5(8)3-4-6/h3-4H2,1-2H3
SMILES: CN(C(=O)CCCl)OC
Molecular Formula: C5H10ClNO2
Molecular Weight: 151.59 g/mol

3-chloro-N-methoxy-N-methylpropanamide

CAS No.: 1062512-53-1

Cat. No.: VC3045265

Molecular Formula: C5H10ClNO2

Molecular Weight: 151.59 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-methoxy-N-methylpropanamide - 1062512-53-1

Specification

CAS No. 1062512-53-1
Molecular Formula C5H10ClNO2
Molecular Weight 151.59 g/mol
IUPAC Name 3-chloro-N-methoxy-N-methylpropanamide
Standard InChI InChI=1S/C5H10ClNO2/c1-7(9-2)5(8)3-4-6/h3-4H2,1-2H3
Standard InChI Key ICQLPTXIVOLHIX-UHFFFAOYSA-N
SMILES CN(C(=O)CCCl)OC
Canonical SMILES CN(C(=O)CCCl)OC

Introduction

Chemical Identity and Fundamental Properties

3-Chloro-N-methoxy-N-methylpropanamide, also known as N-Methyl-N-methoxy 3-chloropropanamide, is a crystalline organic compound with significant utility in synthetic organic chemistry. This section details its fundamental chemical identification parameters and physical properties.

Chemical Identification

The compound is identified through multiple chemical naming conventions and identification systems as outlined in the table below:

PropertyValue
CAS Number1062512-53-1
Molecular FormulaC5H10ClNO2
Molecular Weight151.590 g/mol
InChIInChI=1S/C5H10ClNO2/c1-7(9-2)5(8)3-4-6/h3-4H2,1-2H3
InChI KeyICQLPTXIVOLHIX-UHFFFAOYSA-N
SMILESCON(C)C(=O)CCCl

The compound's systematic naming includes 3-chloro-N-methoxy-N-methylpropanamide, which precisely describes its chemical structure .

Physical Properties

As a Weinreb amide derivative, this compound possesses characteristic physical properties that make it suitable for synthetic applications. The compound exists as a crystalline solid at standard conditions, with solid-state characterization by DSC analysis confirming it as a crystalline anhydrous phase with a well-defined melting point followed by sample decomposition .

Structural Features and Chemical Reactivity

The molecular structure of 3-chloro-N-methoxy-N-methylpropanamide contains several key functional groups that define its chemical behavior.

Structural Components

The compound comprises three primary functional components:

  • A chlorinated propyl chain (3-chloropropyl group)

  • The carbonyl group (C=O)

  • The N-methoxy-N-methyl amine group

This unique arrangement gives the molecule its characteristic reactivity profile. The Weinreb amide functionality (N-methoxy-N-methyl amide) is particularly significant as it enables controlled reactions with nucleophiles such as organolithium and Grignard reagents .

Reactivity Profile

The compound's reactivity is predominantly characterized by:

  • Nucleophilic substitution reactions at the chlorinated carbon, where the chlorine acts as a good leaving group

  • Controlled carbonyl addition reactions through the Weinreb amide functionality

  • Potential for further functionalization through the chloro group

These properties make the compound versatile in multiple synthetic pathways, particularly in the creation of more complex structures .

Synthesis and Preparation Methods

The synthesis of 3-chloro-N-methoxy-N-methylpropanamide has been documented in several scientific studies, with variations in approach depending on scale and application requirements.

Standard Synthetic Route

The most common synthetic route involves the conversion of the corresponding acyl chloride precursor using N,O-dimethylhydroxylamine hydrochloride (NODMHA) in the presence of a base:

"In oven dried glassware crude 3-chloropropionyl chloride was prepared from refluxing 3-chloropropionic acid in thionyl chloride. Upon completion the reaction mixture was concentrated and the crude acid chloride used directly in the next step. The crude 3-chloropropionyl chloride was then converted to the desired Weinreb amide using N,O-dimethylhydroxylamine hydrochloride in the presence of a base, typically potassium carbonate (K2CO3)" .

Specifically, the reaction is often performed in a mixture of diethyl ether and water in equal amounts, stirred for 24 hours at room temperature. A simple extraction procedure typically provides the compound in excellent yields .

Alternative Preparation Methods

Alternative synthetic approaches may utilize different bases or solvents, but the core transformation remains the conversion of an acid chloride to the Weinreb amide. For example:

"The starting acyl chlorides were easily converted into the desired β and γ chloro Weinreb amides, using the amine N,O-dimethylhydroxyamine hydrochloride (NODMHA), in the presence of a basic reagent, K2CO3. The reactions performed in a mixture of ether and water (in equal amount) were stirred for 24 h. A simple extraction provided compounds in excellent yields" .

Applications in Synthetic Chemistry

3-Chloro-N-methoxy-N-methylpropanamide has found significant applications in organic synthesis, particularly in the preparation of pharmaceutical intermediates and complex organic structures.

Role in Pharmaceutical Research

The compound serves as a key intermediate in the synthesis of biologically active molecules, including potential drug candidates. For example, it has been utilized in the synthesis of dual Sigma1 receptor modulators, which have potential applications in neurological and psychiatric disorders .

In one documented application:
"Procedure, starting from 3-chloro-N-methoxy-N-methylpropanamide (152 mg, 1.00 mmol, 1.0 equiv), K2CO3 (207 mg, 1.5 mmol, 1.5 equiv), 4-benzylpiperidine (175 mg) was used to produce intermediates for further transformation" .

Versatility in Organic Synthesis

The compound's versatility stems from its unique functional combination:

  • The Weinreb amide functionality allows for controlled transformations with nucleophiles, particularly in ketone synthesis

  • The chloro group provides a reactive site for nucleophilic substitution reactions

  • The combination enables step-wise, selective functionalization for creating complex molecular architectures

This makes it particularly valuable in multi-step synthetic pathways where controlled reactivity is essential .

Research Applications and Recent Developments

Recent research has highlighted the expanding utility of 3-chloro-N-methoxy-N-methylpropanamide in various synthetic applications.

Role in Medicinal Chemistry

In medicinal chemistry research, the compound has proven valuable in the synthesis of compounds with potential therapeutic properties. Specifically:

"Target compounds were obtained via Weinreb ketone synthesis from key intermediates, which in turn were prepared through: i) the Weinreb amide formation and ii) a nucleophilic substitution. Specifically, the starting acyl chlorides were easily converted into the desired β and γ chloro Weinreb amides, using the amine N,O-dimethylhydroxyamine hydrochloride (NODMHA), in the presence of a basic reagent, K2CO3" .

This synthetic pathway has been applied to create compounds with potential activity as Sigma1 receptor modulators, which are of interest in neuropharmacology .

Preparative Scale Synthesis

The compound has been produced at preparative scales for research purposes, with manufacturers like MolCore specializing in its high-purity production (≥97% purity) for pharmaceutical and research applications .

"MolCore specializes in manufacturing high-purity CAS No.1062512-53-1, 3-Chloro-N-methoxy-N-methylpropanamide with the molecular formula C5H10ClNO2 and molecular weight 151.59 delivering critical API intermediates for global pharmaceutical and research industries, certified under ISO quality systems" .

Analytical Characterization and Identification

Proper characterization of 3-chloro-N-methoxy-N-methylpropanamide is essential for confirming its identity and purity in research and industrial applications.

Spectroscopic Analysis

The compound can be identified and characterized through various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR and 13C-NMR)

  • Infrared (IR) spectroscopy

  • Mass spectrometry (MS)

These analytical techniques provide definitive confirmation of the compound's structure and purity .

Chromatographic Methods

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) have been employed to assess the purity of synthesized 3-chloro-N-methoxy-N-methylpropanamide:

"All the potential molecules were obtained in a sufficient amount and with the appropriate degree of purity, as confirmed by IR, 1H-NMR, 13C-NMR and UPLC-MS analysis, as well as thermal analysis, for the following biological investigations" .

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